Hydrastine
Overview
Description
Hydrastine is an isoquinoline alkaloid discovered in 1851 by Alfred P. Durand. . This compound has been historically used for its medicinal properties, particularly as a haemostatic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of hydrastine has been a subject of research since the early 20th century. The first successful synthesis was reported by Sir Robert Robinson and co-workers in 1931. A significant breakthrough was achieved in 1981 when J. R. Falck and co-workers developed a four-step total synthesis starting from simple phenylbromide . The key steps include:
- Alkylation reaction with lithium methylisocyanide to form an isocyanide intermediate.
- Intramolecular Passerini reaction with opianic acid to form a lactonic amide intermediate.
- Ring-closure reaction under dehydration conditions using phosphorus oxychloride.
- Catalyzed hydrogenation using platinum dioxide, followed by reductive amination with formaldehyde to install the N-methyl group .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the roots of Hydrastis canadensis. The extraction process includes maceration of the plant material in a suitable solvent, followed by purification using techniques such as liquid chromatography .
Chemical Reactions Analysis
Hydrastine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to hydrastinine using nitric acid.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions, particularly involving its methoxy groups.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used for oxidation reactions.
Reduction: Catalysts such as platinum dioxide are used for hydrogenation reactions.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Hydrastinine: Formed through oxidation of this compound.
Reduced this compound: Formed through reduction reactions.
Scientific Research Applications
Hydrastine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other isoquinoline alkaloids.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Historically used as a haemostatic agent and for treating gastrointestinal disorders.
Industry: Used in the production of dietary supplements and herbal medicines.
Mechanism of Action
Hydrastine is structurally similar to other isoquinoline alkaloids such as berberine and canadine. it is unique in its specific pharmacological properties and historical use as a haemostatic agent .
Comparison with Similar Compounds
Berberine: Another isoquinoline alkaloid with antimicrobial properties.
Canadine: Found in the same plant family and has similar biological activities.
Hydrastine’s unique combination of chemical properties and biological activities makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUTXVTYJDCMDU-MOPGFXCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025409 | |
Record name | Hydrastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118-08-1 | |
Record name | (-)-Hydrastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrastine [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 118-08-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757430 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Hydrastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrastine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDRASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8890V3217X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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